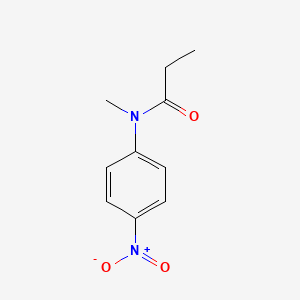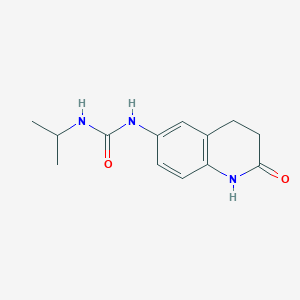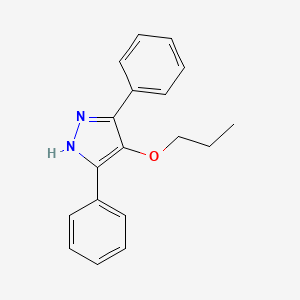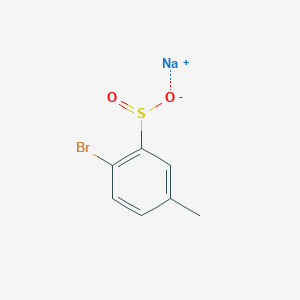
Sodium 2-bromo-5-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-bromo-5-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a sodium salt of 2-bromo-5-methylbenzenesulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-5-methylbenzenesulfinate typically involves the sulfonylation of 2-bromo-5-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromo-5-methylbenzenesulfinic acid+NaOH→Sodium 2-bromo-5-methylbenzenesulfinate+H2O
Industrial Production Methods: In industrial settings, the production of sodium 2-bromo-5-methylbenzenesulfinate involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-bromo-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: 2-bromo-5-methylbenzenesulfonic acid.
Reduction: 2-bromo-5-methylbenzenesulfide.
Substitution: Various substituted benzenesulfinates depending on the nucleophile used.
Scientific Research Applications
Sodium 2-bromo-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-bromo-5-methylbenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of carbon-sulfur bonds. The molecular targets and pathways involved include:
Enzymatic Reactions: It can act as a substrate for enzymes that catalyze sulfonylation reactions.
Chemical Pathways: It participates in nucleophilic substitution and addition reactions, forming stable sulfonylated products.
Comparison with Similar Compounds
Sodium 2-bromo-5-methylbenzene-1-sulfinate can be compared with other sodium sulfinates such as:
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in sodium 2-bromo-5-methylbenzenesulfinate makes it more reactive in nucleophilic substitution reactions compared to other sodium sulfinates.
- Methyl Group: The methyl group enhances its solubility and reactivity in organic solvents.
Properties
Molecular Formula |
C7H6BrNaO2S |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;2-bromo-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
OOTLTARXXUZQDC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]piperidine-1-carboxylate](/img/structure/B8547431.png)
![2-chloro-5-(4-fluorophenyl)-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8547436.png)
![1h-Imidazole,2-(4-chlorophenyl)-4-(3-fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B8547443.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem](/img/structure/B8547447.png)
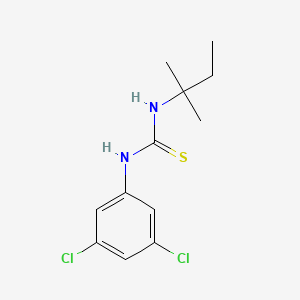

![Benzenemethanamine,4-(diethoxymethyl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8547478.png)


